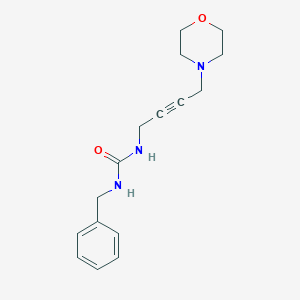

1-苄基-3-(4-吗啉代丁-2-炔-1-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The synthesis of 1,2,3-triazole hybrids, which are structurally similar to the requested compound, involves a Cu(I) catalyzed [3+2] dipolar cycloaddition .科学研究应用

抗癌特性

1-苄基-3-(4-吗啉代丁-2-炔-1-基)脲展现出有希望的抗癌特性。研究人员调查了其对癌细胞系的影响,特别是在抑制细胞增殖和诱导凋亡方面。 该化合物的作用机制涉及干扰关键的细胞途径,使其成为靶向癌症疗法的潜在候选者 .

锰衍生的生物材料

在肿瘤诊断和治疗的背景下,锰 (Mn) 基纳米材料引起了人们的关注。虽然与我们的化合物没有直接关系,但了解 Mn 衍生材料的更广泛领域可以提供见解。 这些材料为 MRI 提供无毒的成像对比剂,并且可以功能化用于靶向药物递送 .

抗炎应用

考虑到 1-苄基-3-(4-吗啉代丁-2-炔-1-基)脲的杂环性质,它可能具有抗炎特性。 研究人员探索其在调节炎症途径中的潜力,这可能对治疗炎症性疾病具有意义 .

神经保护作用

该化合物的结构表明其可能与神经受体相互作用。 对其神经保护作用(例如减少氧化应激或增强神经元存活)的调查,可能对神经退行性疾病研究有价值 .

抗菌活性

杂环化合物通常表现出抗菌特性。研究人员已经检查了 1-苄基-3-(4-吗啉代丁-2-炔-1-基)脲是否对细菌菌株具有抑制作用。 如果是这样,它可能有助于开发新型抗生素 .

材料科学与催化

除了生物学应用之外,这种化合物的独特结构可能在材料科学中得到应用。 研究人员探索其催化性能,例如在有机转化或聚合反应中,这可能导致创新材料 .

药物设计与优化

1-苄基-3-(4-吗啉代丁-2-炔-1-基)脲作为设计新化合物的支架。 药物化学家对其官能团进行修饰以增强特定性质,旨在获得改进的药物候选物 .

化学生物学与酶抑制

了解这种化合物如何与酶或生物靶标相互作用至关重要。 研究人员调查其结合亲和力、选择性和作为酶抑制剂的潜力,有助于化学生物学研究 .

作用机制

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to inhibit viral activity .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways can lead to various downstream effects, including the inhibition of viral replication .

Result of Action

Related compounds have been shown to induce apoptosis in certain cell types .

属性

IUPAC Name |

1-benzyl-3-(4-morpholin-4-ylbut-2-ynyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c20-16(18-14-15-6-2-1-3-7-15)17-8-4-5-9-19-10-12-21-13-11-19/h1-3,6-7H,8-14H2,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKLUOBFGJDOFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC#CCNC(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2473261.png)

![[3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B2473262.png)

![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B2473270.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2473276.png)

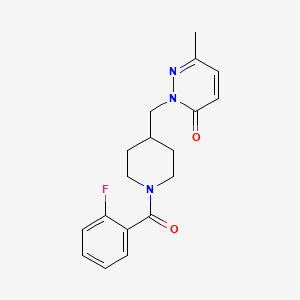

![6-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2473280.png)